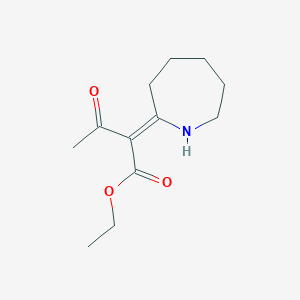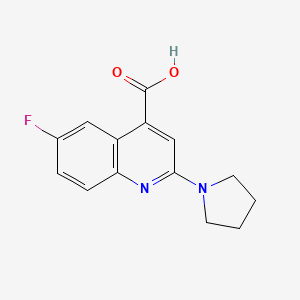![molecular formula C21H17ClN6 B7880159 N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880159.png)
N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[84002,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” is a chemical entity cataloged in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Common methods may include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Assembly of the target molecule using coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. Key considerations include:
Optimization of reaction conditions: to maximize yield and minimize by-products.
Use of high-purity reagents: and solvents to ensure the quality of the final product.
Implementation of purification techniques: such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
The compound “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out under inert atmospheres.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Reactions are typically carried out in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
The compound “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
作用机制
The mechanism of action of “N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to specific proteins or enzymes: Modulating their activity and influencing downstream signaling pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Modulating gene expression: Influencing the transcription of specific genes and altering cellular functions.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6/c22-15-6-8-16(9-7-15)25-21-24-12-14-10-11-23-20-18(19(14)26-21)13-28(27-20)17-4-2-1-3-5-17/h1-9,12-13H,10-11H2,(H,23,27)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLHKBTOMEPPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=CN(N2)C3=CC=CC=C3)C4=NC(=NC=C41)NC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2C(=CN(N2)C3=CC=CC=C3)C4=NC(=NC=C41)NC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880088.png)
![3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880092.png)
![1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B7880097.png)
![8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B7880105.png)
![tert-butyl (5E)-5-[(dimethylamino)methylene]-2-(4-fluorophenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880119.png)
![4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880130.png)
![2-[3-(4-Methoxyphenyl)imidazo[4,5-b]pyridin-2-yl]ethanamine](/img/structure/B7880143.png)
![13-(4-benzylpiperidin-1-yl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880154.png)
![N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880165.png)
![N-(4-methoxyphenyl)-4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7880176.png)
![3-[5-(ethoxycarbonyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B7880183.png)
![6-{[(4-Isopropylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7880185.png)

